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1,1'-Biphenyl, 2-iodo-2'-methoxy- Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Step-by-step synthesis of Buchwald-type phosphine ligands from 1,1'-Biphenyl, 2-iodo-2'-methoxy-
Step-by-step synthesis of Buchwald-type phosphine ligands from 1,1'-Biphenyl, 2-iodo-2'-methoxy-
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and High-Yield Phosphine Synthesis
Introduction & Strategic Rationale
In modern drug discovery and development, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) are foundational to constructing complex active pharmaceutical ingredients (APIs). The efficiency of these catalytic cycles relies heavily on the steric and electronic tuning of the ancillary ligands. Dialkylbiaryl phosphines, pioneered by the Buchwald group, have emerged as the gold standard for these transformations [1].
This application note details the synthesis of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl starting from 2-iodo-2'-methoxybiphenyl . The presence of the lower-ring methoxy group provides hemilabile coordination to the palladium center, stabilizing the active Pd(0) species, while the bulky dicyclohexylphosphine moiety accelerates the critical reductive elimination step.
Mechanistic Causality: Why These Specific Conditions?
As a Senior Application Scientist, I emphasize that successful ligand synthesis is not merely about mixing reagents; it requires strict control over reaction kinetics and thermodynamics.
-
Choice of Halide (Iodine vs. Bromine): We utilize 2-iodo-2'-methoxybiphenyl rather than the bromo-derivative because iodine undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) almost instantaneously at -78 °C. This rapid kinetic profile prevents the organolithium intermediate from acting as a base, thereby suppressing the formation of unwanted benzyne intermediates [2].
-
Temperature Control (-78 °C): Maintaining strict cryogenic conditions during the lithiation step prevents Wurtz-Fittig homocoupling (where the newly formed aryllithium reacts with unreacted aryl iodide to form a quaterphenyl byproduct).
-
Electrophilic Phosphination: The dropwise addition of chlorodicyclohexylphosphine (Cy₂PCl) controls the exothermic nature of the substitution. Allowing the reaction to warm slowly to room temperature ensures complete conversion while precipitating lithium chloride (LiCl) as the thermodynamic driving force.
Fig 1. Mechanistic pathway of lithium-halogen exchange and subsequent electrophilic phosphination.
Materials and Quantitative Data
Before initiating the protocol, ensure all glassware is oven-dried (120 °C) and purged with ultra-high purity Argon. Organolithium reagents and phosphines are highly sensitive to moisture and oxygen.
Table 1: Reagent Stoichiometry (10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Iodo-2'-methoxybiphenyl | 310.13 | 1.00 | 3.10 g | Starting Material |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 4.20 mL | Lithiating Agent |
| Chlorodicyclohexylphosphine (Cy₂PCl) | 232.73 | 1.10 | 2.43 mL (2.56 g) | Phosphine Source |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | Solvent | 40.0 mL | Reaction Medium |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure trustworthiness and prevent downstream failures.
Step 1: Preparation of 2-Lithio-2'-methoxybiphenyl
-
Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon (repeat 3x).
-
Dissolution: Add 2-iodo-2'-methoxybiphenyl (3.10 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous THF. Stir to dissolve.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Syringe in n-BuLi (4.20 mL, 10.5 mmol) dropwise over 10 minutes, ensuring the needle tip touches the inner wall of the flask to pre-cool the reagent before it hits the solution.
-
Validation Checkpoint 1: The solution will transition from colorless to a distinct pale yellow . This color change confirms the formation of the aryllithium species. Stir at -78 °C for 45 minutes. (Note: If the solution turns dark brown, moisture contamination has occurred, leading to decomposition).
Step 2: Electrophilic Phosphination
-
Addition: While maintaining the temperature at -78 °C, add chlorodicyclohexylphosphine (2.43 mL, 11.0 mmol) dropwise over 5 minutes.
-
Warming: Remove the dry ice bath. Allow the reaction mixture to warm naturally to room temperature over 2 hours.
-
Validation Checkpoint 2: As the reaction approaches room temperature, the yellow color will fade to a pale cloudy suspension. The cloudiness is precipitated LiCl, confirming that the electrophilic substitution has successfully occurred.
Step 3: Quenching and Aqueous Workup
-
Quench: Slowly add 10 mL of degassed, deionized water to quench any residual n-BuLi or unreacted Cy₂PCl.
-
Extraction: Transfer the mixture to a separatory funnel containing 30 mL of ethyl acetate (EtOAc). Separate the aqueous layer and extract it once more with 20 mL of EtOAc.
-
Washing & Drying: Combine the organic layers, wash with 20 mL of saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield a crude viscous oil or semi-solid.
Step 4: Purification and Isolation
-
Filtration: Dissolve the crude residue in a minimal amount of hot dichloromethane (DCM) and pass it through a short plug of silica gel (eluting with 10% EtOAc in hexanes) to remove highly polar phosphine oxide byproducts.
-
Recrystallization: Concentrate the filtrate and recrystallize the product from hot methanol/acetone.
-
Final Yield: Collect the white crystalline solid via vacuum filtration and dry under high vacuum overnight.
Fig 2. Step-by-step workflow for the synthesis of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl.
Analytical Validation Data
To verify the structural integrity and purity of the synthesized ligand, compare your analytical results against the expected parameters outlined in Table 2.
Table 2: Expected Analytical Signatures
| Parameter | Expected Observation | Diagnostic Significance |
| Physical State | White to off-white crystalline powder | Confirms removal of colored impurities. |
| Yield | 75% – 85% | Indicates efficient I/Li exchange and minimal oxidation. |
| ³¹P NMR (CDCl₃) | Single sharp peak at δ ~ -11.5 to -13.0 ppm | Validates the free phosphine. (A peak at +30 to +40 ppm indicates unwanted phosphine oxide). |
| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, -OCH₃), δ 1.0–2.0 (m, 22H, Cy) | Confirms the preservation of the methoxy group and successful incorporation of the dicyclohexyl moiety. |
| Purity (HPLC) | > 98% (Area %) | Suitable for highly sensitive Pd-catalyzed API synthesis. |
References
[1] Tomori, H.; Fox, J. M.; Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon−Carbon Bond Formation." Journal of Organic Chemistry, 2000, 65(17), 5334-5341. URL:[Link]
[2] Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]
Application Note: Directed Lithiation of 1,1'-Biphenyl, 2-iodo-2'-methoxy- and Downstream Functionalization
Application Note: Directed Lithiation of 1,1'-Biphenyl, 2-iodo-2'-methoxy- and Downstream Functionalization
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
1,1'-Biphenyl, 2-iodo-2'-methoxy- (CAS: 111301-22-9 / 100726-94-1), commonly referred to as 2-iodo-2'-methoxybiphenyl, is a highly versatile biaryl building block [1]. This application note details the mechanistic rationale and experimental protocols for its functionalization via lithium-halogen exchange. The resulting organolithium intermediate is a critical precursor for synthesizing sterically hindered Buchwald-type phosphine ligands [2] and boronic acids used in active pharmaceutical ingredient (API) development.
Mechanistic Insights: Lithium-Halogen Exchange vs. Directed Ortho-Metalation
In functionalized biaryl systems, researchers must often navigate competing metalation pathways. The methoxy (-OMe) group is a canonical Directed Metalation Group (DMG) capable of coordinating alkyllithium bases to facilitate Directed Ortho-Metalation (DoM). However, the presence of the 2-iodo substituent fundamentally alters the reaction kinetics.
-
Causality of Experimental Design: Lithium-halogen exchange (specifically I-Li) is exceptionally fast. It is complete within minutes at cryogenic temperatures (-78 °C) and kinetically outcompetes DoM by several orders of magnitude. The methoxy group on the adjacent ring provides weak transannular coordination to the lithium atom, stabilizing the resulting 2-lithio-2'-methoxybiphenyl intermediate against unwanted isomerization or ring-opening side reactions.
-
Temperature Control: The reaction must be strictly maintained at -78 °C. Allowing the organolithium intermediate to warm before electrophilic quenching can lead to unwanted nucleophilic attack on the tetrahydrofuran (THF) solvent, or protodeiodination via abstraction of acidic protons from the environment.
Experimental Protocols
General Precautions: All reactions must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. THF must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system to ensure anhydrous conditions.
Protocol A: Generation of 2-Lithio-2'-methoxybiphenyl
This protocol generates the reactive intermediate required for all subsequent functionalizations.
-
Preparation: Charge an oven-dried 100 mL Schlenk flask with 1,1'-Biphenyl, 2-iodo-2'-methoxy- (3.10 g, 10.0 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous THF (40 mL) via syringe and stir to dissolve the starting material.
-
Cooling: Immerse the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 4.2 mL, 10.5 mmol, 1.05 equiv) over 10 minutes. Expert Tip: Dispense the n-BuLi down the inner chilled wall of the flask to ensure pre-cooling of the reagent before it hits the reaction mixture, preventing localized warm spots.
-
Maturation: Stir the resulting pale-yellow solution at -78 °C for 30 minutes to ensure complete lithium-iodine exchange.
Protocol B: Synthesis of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl
This protocol yields a highly active Buchwald-type ligand precursor, useful for Pd-catalyzed C-N and C-C cross-coupling reactions[2, 3].
-
Electrophilic Quench: To the -78 °C solution of 2-lithio-2'-methoxybiphenyl (from Protocol A), add chlorodicyclohexylphosphine (ClPCy₂, 2.55 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction with degassed saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the phosphine ligand as a white solid.
Protocol C: Synthesis of 2'-Methoxybiphenyl-2-boronic acid
-
Electrophilic Quench: To the -78 °C solution of 2-lithio-2'-methoxybiphenyl, rapidly add trimethyl borate (B(OMe)₃, 1.35 g, 13.0 mmol, 1.3 equiv) in one single portion to prevent double-addition side reactions.
-
Warming: Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.
-
Hydrolysis: Acidify the mixture to pH 2 using 1 M HCl (approx. 25 mL) and stir vigorously for 1 hour to hydrolyze the intermediate boronate esters.
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Workup & Purification: Extract with diethyl ether (3 × 30 mL). Wash the organics with brine, dry over MgSO₄, and concentrate. Triturate the residue with cold hexanes to afford the pure boronic acid.
Quantitative Data & Yield Summaries
The following table summarizes the reaction efficiency of the 2-lithio-2'-methoxybiphenyl intermediate with various electrophiles under the standardized conditions described above.
| Electrophile | Product | Reaction Time (Post-Quench) | Isolated Yield (%) | Primary Application |
| ClPCy₂ | 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl | 2 hours | 82% | Ligand for Pd-catalyzed C-N/C-C coupling |
| B(OMe)₃ | 2'-Methoxybiphenyl-2-boronic acid | 12 hours | 88% | Suzuki-Miyaura cross-coupling partner |
| DMF | 2'-Methoxybiphenyl-2-carbaldehyde | 3 hours | 91% | Precursor for heterocycle synthesis |
| CO₂ (solid) | 2'-Methoxybiphenyl-2-carboxylic acid | 1 hour | 94% | Directing group / cyclization precursor |
Reaction Workflow Visualization
Workflow of 2-iodo-2'-methoxybiphenyl lithiation and subsequent electrophilic functionalization.
References
- Synthesis of 2-Iodo-2'-Methoxybiphenyl.
- Source: acs.
- 2-(Dicyclohexylphosphino)
Application Notes and Protocols for the Intramolecular Ullmann Coupling of 1,1'-Biphenyl, 2-iodo-2'-methoxy-
Application Notes and Protocols for the Intramolecular Ullmann Coupling of 1,1'-Biphenyl, 2-iodo-2'-methoxy-
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and a robust protocol for the intramolecular Ullmann coupling of 1,1'-biphenyl, 2-iodo-2'-methoxy- to synthesize dibenzo[b,d]furan. This transformation is a pivotal reaction in the synthesis of various biologically active molecules and advanced materials. These notes are intended for researchers, scientists, and professionals in drug development, offering insights into reagent selection, reaction optimization, and mechanistic considerations to ensure reproducible and high-yield syntheses.
Introduction
The Ullmann condensation, a copper-catalyzed reaction, has been a cornerstone in the formation of carbon-heteroatom and carbon-carbon bonds for over a century.[1][2] Specifically, the intramolecular Ullmann coupling of 2-halo-2'-alkoxybiphenyls provides an efficient pathway to the dibenzofuran core, a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and pharmacological properties.[3] The reaction of 1,1'-biphenyl, 2-iodo-2'-methoxy- proceeds via a copper-catalyzed intramolecular O-arylation, leading to the formation of the dibenzo[b,d]furan ring system. While classic Ullmann conditions often necessitate harsh reaction environments with high temperatures and stoichiometric copper, modern advancements have introduced ligand-accelerated catalysis, enabling milder and more efficient transformations.[4][5]
Mechanistic Insights
The generally accepted mechanism for the Ullmann-type C-O coupling involves a catalytic cycle initiated by a copper(I) species.[6][7] The key steps for the intramolecular cyclization of 1,1'-biphenyl, 2-iodo-2'-methoxy- are as follows:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl iodide, forming a Cu(III)-aryl intermediate.
-
Deprotonation/Coordination: In the presence of a base, the methoxy group is either deprotonated to form a more nucleophilic alkoxide which then coordinates to the copper center, or the neutral oxygen coordinates directly, followed by proton abstraction.
-
Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the dibenzo[b,d]furan product and regenerating the active Cu(I) catalyst.
The use of ligands can stabilize the copper intermediates, facilitate the oxidative addition and reductive elimination steps, and prevent catalyst deactivation, often leading to higher yields and milder reaction conditions.[8][9]
Caption: Simplified catalytic cycle for the intramolecular Ullmann coupling.
Optimization of Reagents and Conditions
The successful synthesis of dibenzo[b,d]furan from 2-iodo-2'-methoxy-1,1'-biphenyl via intramolecular Ullmann coupling is highly dependent on the careful selection of the catalyst system, base, solvent, and reaction temperature.
Copper Source
Both Cu(I) and Cu(II) salts can be effective catalysts, with Cu(I) species generally considered the active catalytic form.[9]
-
Copper(I) Iodide (CuI): A commonly used and effective catalyst for C-O bond formation.
-
Copper(I) Oxide (Cu₂O): Another robust and often high-yielding catalyst for Ullmann-type reactions.[10]
-
Copper(I) Chloride (CuCl): Can be used in low catalytic loadings for intramolecular O-arylation.[11][12]
-
Copper Powder: Used in classical Ullmann reactions, often requiring high temperatures and stoichiometric amounts. Modern protocols typically favor copper salts for better solubility and reactivity.[2][13]
Ligands
The introduction of ligands has revolutionized the Ullmann reaction, allowing for lower reaction temperatures and catalyst loadings.
-
1,10-Phenanthroline: A classic and effective ligand for promoting copper-catalyzed C-O coupling reactions.
-
N,N'-Dimethylethylenediamine (DMEDA): A simple and inexpensive diamine ligand that has shown broad applicability in Ullmann couplings.[9]
-
Oxalamides and Picolinamides: These classes of ligands have also been demonstrated to be effective in promoting Ullmann-type C-O couplings under mild conditions.[4][5]
Base
The choice of base is critical for the deprotonation of the nucleophile, though in this intramolecular case with a methoxy group, its role is more to facilitate the reaction and neutralize any generated acid.
-
Potassium Carbonate (K₂CO₃): A common and effective inorganic base for this type of transformation.
-
Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity due to its higher solubility and the "caesium effect".
-
Potassium Phosphate (K₃PO₄): Another suitable inorganic base.
Solvent
High-boiling polar aprotic solvents are typically employed to ensure the solubility of the reagents and to reach the required reaction temperatures.
-
N,N-Dimethylformamide (DMF): A widely used solvent for Ullmann couplings.
-
Dimethyl Sulfoxide (DMSO): Another excellent high-boiling polar aprotic solvent.
-
N-Methyl-2-pyrrolidone (NMP): Often used for challenging Ullmann couplings due to its high boiling point and solvating ability.[10][14]
Temperature
While classical Ullmann reactions can require temperatures exceeding 200°C, ligand-assisted protocols often proceed at lower temperatures, typically in the range of 110-140°C.[1][10]
Comparative Table of Conditions for Similar Transformations
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu₂O | K₂CO₃ | NMP | 110-120 | 65-99 | [10][14] |
| CuI / 1,10-phenanthroline | Cs₂CO₃ | DMF | 110 | High | [15] |
| CuCl (0.5 mol%) | K₃PO₄ | Toluene | 110 | 83-99 | [11] |
| Pd(PPh₃)₄ / Cu₂O | - | - | - | Good to Excellent | [3] |
Detailed Experimental Protocol
This protocol provides a starting point for the intramolecular Ullmann coupling of 1,1'-biphenyl, 2-iodo-2'-methoxy-. Optimization may be required based on specific laboratory conditions and substrate purity.
Materials and Reagents
-
1,1'-Biphenyl, 2-iodo-2'-methoxy-
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment
-
Oven-dried round-bottom flask or reaction vial with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Ullmann coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1'-biphenyl, 2-iodo-2'-methoxy- (1.0 equiv.), Copper(I) Iodide (CuI, 0.1 equiv., 10 mol%), 1,10-phenanthroline (0.2 equiv., 20 mol%), and finely ground, dried Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional toluene.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (3 x volume of DMF) to remove the DMF.
-
Wash the organic layer sequentially with deionized water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzo[b,d]furan.
-
Troubleshooting
For a comprehensive guide on troubleshooting common issues such as low yield or competing side reactions in copper-catalyzed O-arylation, please refer to specialized troubleshooting resources.[9] Key areas to investigate include the purity of starting materials, the activity of the catalyst, and the exclusion of atmospheric oxygen and moisture.
References
-
Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17, 5744-5747. Available at: [Link]
-
Li, Y., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). N -Picolinicamides as ligands in Ullman type C-O coupling reactions. Available at: [Link]
-
Li, Y., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
ACS Publications. (2010). Nickel-Catalyzed Asymmetric Ullmann Coupling for the Synthesis of Axially Chiral Tetra-ortho-Substituted Biaryl Dials. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Available at: [Link]
-
MDPI. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]
-
ResearchGate. (2022). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). An efficient copper-catalytic system for performing intramolecular O-arylation reactions in aqueous media. New synthesis of xanthones. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Divergent synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones and isocoumarins via additive-controlled chemoselective C–C or C–N bond cleavage. Available at: [Link]
-
ACS Publications. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Interfacial electric fields catalyze Ullmann coupling reactions on gold surfaces. Available at: [Link]
-
ACS Publications. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (1993). A new synthesis of 2,2′-disubstituted unsymmetrical biphenyls based on the intramolecular Ullmann coupling reaction utilising salicyl alcohol as a template. Available at: [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][3][14]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Available at: [Link]
-
PubMed. (2012). Copper(I)-catalyzed intramolecular O-arylation for the synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones with low loads of CuCl. Available at: [Link]
-
Thieme. (n.d.). Product Class 3: Dibenzofurans. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. Available at: [Link]
-
Semantic Scholar. (2013). Efficient copper-catalyzed intramolecular N-arylation for the synthesis of oxindoles. Available at: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 3. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
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- 10. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(I)-catalyzed intramolecular O-arylation for the synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones with low loads of CuCl - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Notes & Optimization
Improving catalytic conversion rates of 1,1'-Biphenyl, 2-iodo-2'-methoxy- in sterically hindered environments
Improving catalytic conversion rates of 1,1'-Biphenyl, 2-iodo-2'-methoxy- in sterically hindered environments
Welcome to the Advanced Technical Support Center. This hub is engineered specifically for synthetic chemists and drug development professionals facing catalytic bottlenecks when working with 1,1'-Biphenyl, 2-iodo-2'-methoxy- (2-iodo-2'-methoxybiphenyl). Due to severe steric congestion, this substrate notoriously resists standard cross-coupling conditions. Below, you will find mechanistic FAQs, a diagnostic troubleshooting guide, quantitative optimization data, and self-validating protocols to ensure high-yield conversions.
Part 1: Mechanistic FAQs (The "Why" Behind the Chemistry)
Q: Why does 2-iodo-2'-methoxybiphenyl exhibit such poor conversion rates under standard Pd-catalyzed conditions? A: The difficulty is rooted in its ground-state conformation. The 2-iodo and 2'-methoxy substituents force the biphenyl system into a highly twisted, nearly orthogonal geometry to minimize steric clash[1]. This "steric wall" severely restricts the trajectory of the Pd(0) catalyst during the initial oxidative addition step. Furthermore, if oxidative addition is successful, the resulting Ar-Pd(II)-I intermediate is so bulky that the subsequent transmetalation step becomes kinetically sluggish, often leading to catalyst resting states or decomposition[2].
Q: How do Buchwald-type dialkylbiaryl phosphine ligands overcome this specific steric barrier? A: Ligands such as SPhos, XPhos, and RuPhos are uniquely designed for this exact microenvironment. Their electron-rich dicyclohexyl- or di-tert-butylphosphine moieties dramatically increase the electron density at the Pd center, accelerating the difficult oxidative addition into the hindered C-I bond[3]. Concurrently, their massive steric bulk forces the Pd(II) intermediate into a highly strained conformation. This strain lowers the activation energy required for the final reductive elimination step, rapidly ejecting the product and regenerating the active Pd(0) catalyst[4].
Q: Is there a difference between using Pd(II) salts vs. Pd(0) precatalysts for this substrate? A: Yes. Traditional Pd(II) sources (like Pd(OAc)₂) require in situ reduction to Pd(0), which can be highly inefficient in sterically hindered environments, leading to the precipitation of "dead" Pd black. Utilizing Pd G3 or G4 precatalysts ensures rapid, quantitative generation of the active monoligated Pd(0)-L species under mild conditions, preventing catalyst deactivation before the catalytic cycle even begins[5].
Part 2: Troubleshooting Guide for Low Conversion
Issue 1: High levels of unreacted 2-iodo-2'-methoxybiphenyl (Conversion < 20%).
-
Causality: The catalyst is failing to insert into the C-I bond, or the active Pd(0) is aggregating into inactive nanoparticles before it can react.
-
Solution: Switch to a more electron-rich, bulky ligand (e.g., SPhos for Suzuki, RuPhos for Buchwald-Hartwig)[3]. Ensure absolute degassing of solvents via freeze-pump-thaw cycles; trace oxygen rapidly oxidizes electron-rich phosphines, terminating the catalytic cycle.
Issue 2: Significant formation of protodehalogenated byproduct (2-methoxybiphenyl).
-
Causality: The Ar-Pd(II)-I intermediate is forming, but transmetalation is too slow due to steric crowding. The intermediate instead abstracts a proton (often from the solvent, amine, or adventitious water) and undergoes premature reductive elimination.
-
Solution: Accelerate transmetalation by optimizing the base. Switch from weak, hydrated bases (e.g., Na₂CO₃) to stronger, strictly anhydrous bases like K₃PO₄ or Cs₂CO₃[6]. Switch to an anhydrous aprotic solvent like toluene or 1,4-dioxane[3].
Issue 3: Formation of homocoupled biaryl side products.
-
Causality: In Suzuki-Miyaura couplings, an excess of the boronic acid in the presence of specific Pd intermediates can trigger unwanted Ullmann-type homocoupling.
-
Solution: Implement a slow-addition protocol for the boronic acid via a syringe pump. This keeps the steady-state concentration of the nucleophile low, heavily favoring the cross-coupling pathway over homocoupling[2].
Part 3: Quantitative Optimization Data
The following table summarizes validated catalyst systems that have demonstrated high efficacy for sterically hindered aryl iodides analogous to 2-iodo-2'-methoxybiphenyl[3][7].
| Reaction Type | Catalyst / Precatalyst | Optimal Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ (anhydrous) | Toluene | 100 | >90 |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 85–95 |
| Sonogashira | Pd@PCC-T / CuI | NHC-stabilized | NEt₃ | DMF | 40 | >95 |
Part 4: Validated Experimental Protocols
Self-Validating Suzuki-Miyaura Cross-Coupling Protocol
This protocol utilizes a self-validating feedback loop to ensure catalyst viability before committing to full reaction times.
Step 1: Precatalyst Activation (In Glovebox or Schlenk Line)
-
Charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality: Pre-mixing the Pd source and ligand in the absence of the hindered substrate ensures the complete formation of the active Pd(0)-SPhos complex.
Step 2: Substrate Addition
-
Add 2-iodo-2'-methoxybiphenyl (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Evacuate and backfill the tube with ultra-pure Argon three times.
-
Add anhydrous, degassed toluene (0.2 M relative to the aryl iodide).
Step 3: Reaction Initiation & Validation Checkpoint
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot under Argon. Quench with 0.5 mL EtOAc and 0.5 mL H₂O. Analyze the organic layer via GC-MS.
-
Pass Condition: Presence of the desired cross-coupled product mass. Proceed with heating for 12-24 hours.
-
Fail Condition (m/z 184 dominant): Protodehalogenation is occurring. Abort the reaction. Your base is likely wet, or transmetalation is failing. Re-dry reagents and restart.
-
Fail Condition (m/z 310 dominant, unreacted): Oxidative addition failed. Check for oxygen ingress or degraded phosphine ligand.
-
Step 4: Workup
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.
Part 5: Visual Workflows
Pd-Catalyzed Cross-Coupling Cycle detailing bottlenecks for sterically hindered aryl iodides.
Decision tree for diagnosing and resolving low conversion rates in hindered aryl iodides.
References
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives, Organic & Biomolecular Chemistry (RSC Publishing),[Link]
-
Synthesis of 2-Iodo-2'-Methoxybiphenyl. A New Route to o-Terphenyls, Journal of the American Chemical Society (ACS),[Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors, National Institutes of Health (PMC),[Link]
-
Pd(pp3S4)(dba) catalyzed arylation reaction of iodobenzene with different amines and N-containing heterocycles, ResearchGate,[Link]
-
The Impact of Precatalyst Oxidation State in C–N Cross Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd, NSF Public Access Repository,[Link]
-
N-heterocyclic carbene-stabilized metal nanoparticles within porous organic cages for catalytic application, National Institutes of Health (PMC),[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-heterocyclic carbene-stabilized metal nanoparticles within porous organic cages for catalytic application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling with 2-Iodo-2'-methoxybiphenyl
Technical Support Center: Troubleshooting Homocoupling with 2-Iodo-2'-methoxybiphenyl
Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 1,1'-Biphenyl, 2-iodo-2'-methoxy- (also known as 2-iodo-2'-methoxybiphenyl)
Mechanistic Overview: The Root Cause of Homocoupling
When utilizing 2-iodo-2'-methoxybiphenyl in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently observe significant amounts of the homocoupled dimer (a quaterphenyl derivative).
This side reaction stems from a kinetic mismatch in the catalytic cycle. Aryl iodides undergo highly facile oxidative addition to Pd(0) to form an Ar-Pd(II)-I intermediate. However, the ortho-methoxy and ortho-phenyl substituents on the biphenyl ring create severe steric hindrance. This steric bulk dramatically slows down the subsequent transmetalation step.
Because the Ar-Pd(II)-I intermediate becomes long-lived, it is vulnerable to off-cycle pathways—specifically, disproportionation or reduction-reoxidation sequences that lead to Ullmann-type reductive homocoupling [2]. Furthermore, trace oxygen can oxidize active Pd(0) to Pd(II), exacerbating the formation of homocoupled byproducts [1].
Frequently Asked Questions (FAQs)
Q1: Why does my reaction yield more homocoupled dimer than the desired cross-coupled product? A1: The high reactivity of the C–I bond leads to rapid formation of the Ar-Pd(II)-I species. Because 2-iodo-2'-methoxybiphenyl is sterically congested, the incoming transmetalating agent (e.g., an arylboronic acid) struggles to coordinate. As the Ar-Pd(II)-I species accumulates, two equivalents can undergo disproportionation to form an Ar-Pd(II)-Ar species, which rapidly reductively eliminates to form the homocoupled dimer [5].
Q2: How should I adjust my ligand choice to prevent this? A2: Avoid standard bidentate ligands (like dppf) or small monodentate phosphines (like PPh 3 ), which cannot provide the necessary steric push for reductive elimination or adequately stabilize the under-coordinated Pd center. Instead, utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos . These ligands accelerate transmetalation and sterically disfavor the formation of the bis-aryl palladium intermediate (Ar 2 PdL 2 ), effectively shutting down the homocoupling pathway.
Q3: Can I use additives to accelerate the cross-coupling step? A3: Yes. The addition of silver salts, specifically Ag 2 CO 3 or Ag 2 O , is a highly effective, self-validating strategy. Silver acts as a halide scavenger, precipitating the iodide as insoluble AgI. This abstraction generates a highly reactive cationic [Ar-Pd(II)] + intermediate with a vacant coordination site. This open site allows the bulky transmetalating agent to bind rapidly, accelerating the cross-coupling pathway so that it outcompetes homocoupling [3, 4].
Q4: How does reaction engineering (e.g., addition rate) influence the outcome? A4: By controlling the steady-state concentration of the aryl iodide, you can statistically reduce the probability of two Ar-Pd(II)-I molecules interacting. Using a syringe pump to slowly add 2-iodo-2'-methoxybiphenyl over 2–4 hours ensures that the oxidative addition intermediate is consumed by transmetalation before it can build up and homocouple [1].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between specific reaction modifications and the resulting product distribution when coupling 2-iodo-2'-methoxybiphenyl with a standard arylboronic acid.
| Catalytic System / Conditions | Additive / Technique | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Mechanistic Rationale |
| Pd(PPh 3 ) 4 , K 2 CO 3 , Batch | None | 25% | 65% | Slow transmetalation allows Ar-Pd-I buildup and disproportionation. |
| Pd 2 (dba) 3 , XPhos, K 2 CO 3 , Batch | None | 60% | 25% | Bulky ligand accelerates transmetalation and disfavors Ar 2 PdL 2 . |
| Pd 2 (dba) 3 , XPhos, K 2 CO 3 , Batch | Ag 2 CO 3 (1.5 equiv) | 88% | <5% | Iodide abstraction creates a highly reactive cationic Pd species. |
| Pd 2 (dba) 3 , XPhos, K 2 CO 3 , Slow Add. | Ag 2 CO 3 (1.5 equiv) | 94% | Trace | Low steady-state Ar-I concentration statistically prevents dimerization. |
Experimental Protocols
Protocol A: Silver-Assisted Cross-Coupling of Sterically Hindered Aryl Iodides
This protocol utilizes iodide scavenging to generate a cationic Pd intermediate, ensuring rapid transmetalation. The protocol is self-validating; the formation of a precipitate confirms halide abstraction.
Reagents & Setup:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd 2 (dba) 3 (2.5 mol%), XPhos (10 mol%), and the arylboronic acid (1.5 equiv).
-
Additive & Base: Add Ag 2 CO 3 (1.5 equiv) and anhydrous K 3 PO 4 (2.0 equiv). Crucial: The silver salt must be protected from excessive light exposure to prevent premature degradation.
-
Solvent: Add thoroughly degassed THF/Water (10:1 v/v, 0.2 M). Note: Degassing via freeze-pump-thaw is critical to prevent O 2 -mediated oxidative homocoupling.
Execution: 4. Substrate Addition: Add 2-iodo-2'-methoxybiphenyl (1.0 equiv) to the reaction mixture at room temperature. 5. Reaction: Heat the sealed flask to 65 °C and stir vigorously for 12 hours. The formation of a yellowish-white precipitate (AgI) serves as a visual indicator of successful halide abstraction. 6. Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove AgI and Pd black. Wash the organic layer with brine, dry over Na 2 SO 4 , and purify via flash chromatography.
Protocol B: Syringe-Pump Addition Method
Designed for scale-up scenarios where stoichiometric silver salts are cost-prohibitive.
-
Vessel Setup: Charge a multi-neck flask with Pd(OAc) 2 (5 mol%), SPhos (10 mol%), arylboronic acid (1.5 equiv), K 3 PO 4 (3.0 equiv), and degassed Toluene (0.1 M). Heat to 80 °C.
-
Substrate Preparation: Dissolve 2-iodo-2'-methoxybiphenyl (1.0 equiv) in a minimum volume of degassed Toluene.
-
Continuous Addition: Load the substrate solution into a gas-tight syringe. Using a programmable syringe pump, add the solution to the stirring reaction mixture at a constant rate over 4 hours.
-
Completion: Stir for an additional 2 hours post-addition, then proceed with standard aqueous workup.
Pathway Visualization
Divergent catalytic pathways of Ar-Pd(II)-I showing Ag-mediated acceleration vs homocoupling.
References
- Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Form
- Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides, Journal of the American Chemical Society,
- Opening a Pandora's Flask on a Prototype Catalytic Direct Arylation Reaction of Pentafluorobenzene: The Ag 2 CO 3 /Pd(OAc) 2 /PPh 3 System, Organometallics,
- Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature, Journal of the American Chemical Society,
- Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs,
Reference Data & Comparative Studies
Definitive Spatial Structure Confirmation of 2-Iodo-2'-methoxybiphenyl: A Comparative Guide to SCXRD and Alternative Modalities
Definitive Spatial Structure Confirmation of 2-Iodo-2'-methoxybiphenyl: A Comparative Guide to SCXRD and Alternative Modalities
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of determining the precise spatial conformation of sterically hindered biaryl systems. 1,1'-Biphenyl, 2-iodo-2'-methoxy- (commonly known as 2-iodo-2'-methoxybiphenyl) represents a classic structural puzzle [1]. The presence of bulky substituents at the ortho positions—specifically the large iodine atom (van der Waals radius ~1.98 Å) and the methoxy group—creates severe steric repulsion. This forces the biphenyl backbone out of coplanarity, resulting in a twisted conformation with a significant dihedral angle [5].
Understanding this exact spatial structure is critical for downstream applications, such as stereoselective cross-coupling to synthesize o-terphenyls. In this guide, we will objectively compare the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), demonstrating why SCXRD remains the gold standard for this specific class of molecules.
Methodological Comparison: SCXRD vs. NMR vs. MicroED
When approaching the structural elucidation of 2-iodo-2'-methoxybiphenyl, researchers typically choose between three primary analytical modalities. Each system operates on different physical principles, leading to distinct advantages and limitations [2][3][4].
The Causality Behind the Data
-
Solution NMR Spectroscopy: NMR relies on the magnetic spin properties of nuclei. While excellent for determining chemical connectivity, it struggles with exact spatial conformation in biphenyls. Because the energy barrier to rotation around the C-C biaryl bond in 2-iodo-2'-methoxybiphenyl may allow for rapid interconversion at room temperature, NMR often yields a time-averaged conformational ensemble rather than a discrete dihedral angle [3].
-
MicroED: This emerging technique utilizes electron scattering, which interacts with the Coulomb potential of the molecule. It is highly effective for sub-micron crystals. However, dynamical scattering (multiple scattering events) complicates the extraction of anomalous signals, making absolute configuration determination highly challenging [4].
-
SCXRD (The Gold Standard): X-rays scatter off electron clouds. Because iodine is a heavy atom (Z=53) with a massive electron density, it dominates the scattering pattern. Furthermore, iodine exhibits strong anomalous dispersion when exposed to Cu Kα or Mo Kα radiation. This physical causality allows SCXRD to not only pinpoint the exact solid-state dihedral angle but also definitively establish the absolute configuration via the Flack parameter [2].
Quantitative Performance Comparison
| Analytical Feature | SCXRD (Single-Crystal X-ray) | Solution NMR Spectroscopy | MicroED (Electron Diffraction) |
| Resolution Limit | Atomic (< 0.8 Å) | Conformational Ensemble | Atomic (~0.8 - 1.0 Å) |
| Sample Requirement | Single crystal (> 10–50 µm) | 1–5 mg (in deuterated solvent) | Nanocrystals (< 1 µm) |
| Dihedral Angle Accuracy | Exact (Solid-state geometry) | Estimated (via NOE/Karplus) | Exact (Solid-state geometry) |
| Absolute Configuration | Yes (via Anomalous Dispersion) | No (Requires chiral derivatization) | Difficult (Dynamical scattering) |
| Suitability for Biphenyls | Gold Standard | Limited (Time-averaged rotation) | Alternative if crystals are too small |
Structural Elucidation Decision Matrix
To optimize resource allocation, scientists must select the appropriate technique based on the physical state of their synthesized 2-iodo-2'-methoxybiphenyl.
Caption: Decision matrix for selecting the optimal structural elucidation technique.
Experimental Protocol: SCXRD Self-Validating Workflow
A robust SCXRD protocol is a self-validating system. The mathematical refinement of the data inherently proves the accuracy of the physical model. Below is the optimized step-by-step methodology for confirming the structure of 2-iodo-2'-methoxybiphenyl.
Step 1: Crystal Growth and Selection
-
Dissolve 10 mg of purified 2-iodo-2'-methoxybiphenyl in a minimal volume of a binary solvent system (e.g., Dichloromethane/Hexanes at a 1:3 ratio).
-
Allow for slow evaporation at 4 °C over 3–5 days to minimize thermal convection and promote defect-free lattice formation.
-
Select a block-shaped, translucent single crystal with dimensions of approximately 0.1 × 0.1 × 0.1 mm under a polarized light microscope.
Step 2: Cryo-Mounting
-
Coat the selected crystal in a highly viscous perfluoropolyether (e.g., Paratone-N oil) to protect it from atmospheric moisture and prevent solvent loss.
-
Mount the crystal onto a MiTeGen polyimide loop.
-
Immediately transfer the loop to the diffractometer goniometer head, bathing it in a continuous 100 K nitrogen gas stream. Causality: Cryo-cooling reduces atomic thermal vibrations (B-factors), significantly enhancing high-angle diffraction intensity and resolution.
Step 3: Data Collection
-
Utilize a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54184 Å) and a photon-counting pixel array detector.
-
Collect a full sphere of data using ω and φ scans to ensure high redundancy and complete coverage of the reciprocal space.
-
Apply an empirical absorption correction (e.g., SADABS). Causality: Because iodine highly absorbs X-rays, failing to correct for absorption will result in severe electron density artifacts.
Step 4: Phase Solution and Refinement (The Validation Engine)
-
Solve the phase problem using Intrinsic Phasing or Patterson methods (SHELXT). The heavy iodine atom will immediately manifest as the highest peak in the electron density map.
-
Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
-
Self-Validation Metrics: The system validates its own accuracy. A successful structural confirmation is achieved when:
-
R1 (Residual factor): Drops below 0.05 (5%), indicating the theoretical model matches the experimental data.
-
wR2 (Weighted R-factor): Drops below 0.15.
-
Goodness of Fit (S): Approaches 1.0.
-
Flack Parameter: Refines to ~0.00 (with a small standard uncertainty), definitively proving the absolute spatial configuration based on iodine's anomalous dispersion.
-
Caption: Step-by-step SCXRD workflow with built-in validation metrics.
Conclusion
While NMR and MicroED offer distinct advantages for solution-state dynamics and nanocrystalline powders respectively, SCXRD remains the undisputed gold standard for confirming the spatial structure of 2-iodo-2'-methoxybiphenyl. By leveraging the heavy-atom scattering and anomalous dispersion of the ortho-iodine substituent, SCXRD provides an exact, self-validating measurement of the sterically strained dihedral angle and absolute configuration, empowering researchers to proceed with confidence in complex synthetic pathways.
References
-
Fuson, R. C., & Albright, R. L. (1959). Synthesis of 2-Iodo-2'-Methoxybiphenyl. A New Route to o-Terphenyls. Journal of the American Chemical Society. URL:[Link]
-
Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. URL:[Link]
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. URL:[Link]
-
Nannenga, B. L., & Gonen, T. (2019). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED). PMC. URL:[Link]
-
LibreTexts Chemistry. (2023). Conformations of Biphenyls. LibreTexts. URL:[Link]
Benchmarking the Catalytic Performance of Monomethoxy-Biaryl Phosphine Ligands Derived from 1,1'-Biphenyl, 2-iodo-2'-methoxy-
Benchmarking the Catalytic Performance of Monomethoxy-Biaryl Phosphine Ligands Derived from 1,1'-Biphenyl, 2-iodo-2'-methoxy-
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative performance, mechanistic causality, and self-validating protocols for novel Buchwald-type ligands.
Introduction & Mechanistic Rationale
The evolution of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) has been largely driven by the design of electron-rich, sterically bulky biaryl phosphine ligands. At the core of this structural evolution is the precursor 1,1'-Biphenyl, 2-iodo-2'-methoxy- (CAS: 100726-94-1). Through a simple lithium-halogen exchange and subsequent phosphination, this precursor yields 2-dicyclohexylphosphino-2'-methoxybiphenyl (Cy-MeO-Biphenyl) [2].
While highly active homogeneous ligands like SPhos (which features two methoxy groups) dominate discovery chemistry, they present a severe bottleneck in drug development: phosphine and palladium contamination in the final Active Pharmaceutical Ingredient (API) .
To solve this, the monomethoxy ligand derived from 1,1'-Biphenyl, 2-iodo-2'-methoxy- offers a unique structural advantage. The single methoxy group can be cleanly demethylated to a phenol, providing an ideal tethering point to attach the ligand to a solid Merrifield resin. As demonstrated by [1], this creates a polymer-supported heterogeneous catalyst (PS-Cy-MeO-Biphenyl) that retains the exact steric environment of the homogeneous analog while enabling complete catalyst recovery.
Structural Causality: Why the 2'-Position Matters
-
Steric Bulk : The biphenyl backbone forces the palladium center into a highly reactive, monoligated L1Pd(0) state, drastically lowering the activation energy required for the oxidative addition of challenging aryl chlorides.
-
Electronic Stabilization : In the homogeneous state, the lone pairs on the 2'-methoxy oxygen provide transient, secondary coordination to the empty orbital of the 14-electron Pd(0) intermediate. This prevents the catalyst from aggregating into inactive palladium black. In the polymer-supported version, the oxygen atom of the resin tether serves this exact same stabilizing function.
Caption: Pd-catalytic cycle highlighting secondary oxygen coordination from the methoxy/resin tether.
Benchmarking Catalytic Performance
To objectively benchmark the ligands derived from 1,1'-Biphenyl, 2-iodo-2'-methoxy-, we compare them against standard industry alternatives: CyJohnPhos (no methoxy group) and SPhos (two methoxy groups). The data below synthesizes standard cross-coupling metrics for unactivated aryl chlorides.
| Ligand System | Catalyst State | Aryl Chloride Reactivity | Typical Pd Loading | Catalyst Recyclability | API Phosphine Contamination |
| CyJohnPhos | Homogeneous | Moderate (Requires >80°C) | 1.0 - 2.0 mol% | None (Single Use) | High (Requires Scavengers) |
| Cy-MeO-Biphenyl | Homogeneous | High (Mild heating, 60°C) | 0.5 - 1.0 mol% | None (Single Use) | High (Requires Scavengers) |
| SPhos | Homogeneous | Very High (Room Temp) | 0.05 - 0.5 mol% | None (Single Use) | High (Requires Scavengers) |
| PS-Cy-MeO-Biphenyl | Heterogeneous | High (Mild heating, 80°C) | 1.0 - 2.0 mol% | Up to 4 Cycles | Zero (Filtration Only) |
Performance Analysis: While SPhos achieves the highest Turnover Numbers (TON) at room temperature, it is strictly a homogeneous catalyst. For drug development professionals scaling up APIs, the PS-Cy-MeO-Biphenyl ligand is vastly superior. It successfully activates aryl chlorides while completely eliminating downstream purification steps related to phosphine and heavy metal leaching.
Self-Validating Experimental Protocols
The following protocols outline the synthesis of the ligand from 1,1'-Biphenyl, 2-iodo-2'-methoxy- and its subsequent application. Every step is designed as a self-validating system to ensure experimental trustworthiness.
Protocol A: Ligand Synthesis & Immobilization Workflow
Caption: Workflow for the synthesis and immobilization of monomethoxy-biaryl phosphine ligands.
-
Lithium-Halogen Exchange: Dissolve 1,1'-Biphenyl, 2-iodo-2'-methoxy- in anhydrous THF. Cool to -78 °C and add n -BuLi (1.1 equiv) dropwise. Causality: The low temperature prevents unwanted benzyne formation.
-
Phosphination: Quench the aryllithium intermediate with chlorodicyclohexylphosphine ( ClPCy2 ). Warm to room temperature to yield Cy-MeO-Biphenyl.
-
Demethylation: Treat the purified Cy-MeO-Biphenyl with BBr3 in DCM at -78 °C.
-
Self-Validation Checkpoint: Conduct 31P NMR. The spectrum must show a single sharp peak, confirming that the phosphine moiety was not oxidized during the harsh demethylation step.
-
-
Resin Immobilization: Deprotonate the resulting phenol with NaH and react with Merrifield resin (1% cross-linked divinylbenzene) in DMF to yield the air-stable PS-Cy-MeO-Biphenyl catalyst [1].
Protocol B: Polymer-Supported Suzuki-Miyaura Coupling
Note: This protocol relies on a critical swelling phase. Omitting Step 1 will result in near-zero conversion.
-
Critical Swelling Step: In a Schlenk flask, combine PS-Cy-MeO-Biphenyl resin (2.0 mol% P) and Pd(OAc)2 (1.0 mol%) in toluene. Stir at room temperature for 45 minutes .
-
Causality: The polymer matrix must physically swell to allow the palladium salt to penetrate the pores and coordinate with the tethered phosphine sites. Without swelling, the Pd remains unligated and inactive.
-
-
Reagent Addition: Add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Reaction: Heat the mixture to 80 °C under argon for 12–24 hours. Monitor via GC/MS.
-
Workup & Recycling: Filter the reaction mixture while hot. The filtrate contains the pure coupled product. Wash the retained resin sequentially with water, methanol, and ether. The resin-bound catalyst is now ready for the next catalytic cycle without the need for additional palladium.
References
-
Parrish, C. A., & Buchwald, S. L. (2001). Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki Reactions. The Journal of Organic Chemistry, 66(11), 3820-3827. URL:[Link]
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1'-Biphenyl, 2-iodo-2'-methoxy-
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1'-Biphenyl, 2-iodo-2'-methoxy-
This guide provides an essential framework for the safe handling of 1,1'-Biphenyl, 2-iodo-2'-methoxy-, a compound utilized in specialized research and development applications. As direct safety data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds, including iodinated and methoxylated biphenyls, to establish a robust and cautious safety protocol. The principles outlined here are grounded in established laboratory safety standards to ensure the protection of all personnel.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of any laboratory safety protocol. Based on the known hazards of analogous biphenyl compounds, we can anticipate the primary risks associated with 1,1'-Biphenyl, 2-iodo-2'-methoxy-. The core biphenyl structure is known to cause irritation, and the presence of an iodine atom adds considerations for reactivity and potential release of iodine-containing vapors under certain conditions.[1]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common route in a controlled laboratory setting but must also be prevented.
| Hazard Type | Anticipated Risk | Primary Exposure Route(s) | Rationale / Supporting Evidence |
| Skin Irritation | Category 2: Causes skin irritation. | Dermal Contact | Biphenyl and its derivatives are classified as skin irritants. Prolonged contact can lead to redness and discomfort.[2] |
| Eye Irritation | Category 2A: Causes serious eye irritation. | Eye Contact | Direct contact with dust or splashes can cause significant irritation, pain, and potential damage to eye tissue.[1] |
| Respiratory Irritation | Category 3: May cause respiratory tract irritation. | Inhalation | Inhaling the compound as a dust can irritate the nose, throat, and lungs. This is a primary concern when handling the solid material.[1] |
| Combustible Dust | Potential Hazard | Inhalation / Ignition | While specific data is unavailable, many fine organic powders can form combustible dust concentrations in the air, posing a dust explosion hazard if an ignition source is present.[2][3] |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE must directly address the hazards identified above. The following recommendations establish the minimum standard for handling 1,1'-Biphenyl, 2-iodo-2'-methoxy- in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Due to its classification as a serious eye irritant, robust eye protection is mandatory.
-
Standard Operations: For handling small quantities (milligrams to a few grams), tightly fitting safety goggles with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[4][5] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[6]
-
High-Risk Operations: When handling larger quantities, performing vigorous agitations, or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][8] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Proper glove selection is critical to prevent skin irritation.
-
Glove Type: Powder-free nitrile or neoprene gloves are the recommended choice.[8] These materials offer good resistance to a wide range of chemicals. Avoid latex gloves, as they can cause allergies and may have poor resistance to certain organic compounds.[7]
-
Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[4]
-
Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is a prudent measure. This significantly reduces the risk of exposure if the outer glove is compromised.
-
Proper Technique: Never touch surfaces like doorknobs, keyboards, or personal phones with gloved hands.[7] Develop the habit of removing the outer glove if you need to step away from the immediate work area to prevent the spread of contamination.
Body Protection: Shielding from Contamination
-
Laboratory Coat: A clean, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.[8] It should be fully buttoned.
-
Material: For handling this compound, a lab coat made of a non-absorbent or chemically resistant material is preferable to standard cotton.
-
Gown: In situations involving significant quantities or a high risk of dust generation, a disposable, back-closing gown should be worn over the lab coat for enhanced protection.[6] Contaminated lab coats must be laundered by a professional service, not at home.[7]
Respiratory Protection: When to Escalate
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards.
-
Standard Handling: All weighing and manipulation of the solid compound that could generate dust must be performed within a chemical fume hood to prevent inhalation. Under these conditions, with proper technique, respiratory protection is typically not required.
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to control dust generation (e.g., during a large-scale transfer or spill cleanup outside of a hood), respiratory protection is necessary. A fit-tested NIOSH-approved N95 or N100 respirator is required to protect against airborne particles.[8]
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol
-
Clothing & Hair: Ensure you are wearing appropriate lab attire, including long pants and closed-toe shoes. Tie back long hair.[7]
-
Inner Gloves (Optional): If double-gloving, don the first pair of nitrile gloves.
-
Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully fastened.
-
Respirator (If Required): Perform a seal check on your N95 respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.
-
Outer Gloves: Don the second pair of nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE Protocol
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinching the palm of one glove and peeling it off, then sliding a clean finger under the cuff of the second glove to remove it). Dispose of them immediately.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides or strap. Place them in a designated area for decontamination.
-
Lab Coat/Gown: Unfasten the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.
-
Respirator (If Used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][4]
Operational and Disposal Plans
Spill Response
In the event of a spill, your PPE is your primary safeguard.
-
Evacuate and Alert: Alert others in the immediate area.
-
Assess and Don PPE: If not already wearing it, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.
-
Containment: Cover the spill with an absorbent material suitable for chemical spills.
-
Cleanup: Carefully sweep the solid material and absorbent into a designated, labeled waste container. Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Waste Disposal
All materials contaminated with 1,1'-Biphenyl, 2-iodo-2'-methoxy- must be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed containers for solid waste (e.g., used gloves, contaminated paper towels) and liquid waste if the compound is used in solution.
-
PPE for Disposal: Wear your full laboratory PPE, including gloves and eye protection, when handling waste containers.
-
Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling 1,1'-Biphenyl, 2-iodo-2'-methoxy-.
References
- Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.).
- Personal protective equipment in your pharmacy. (2019, October 30).
- [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-(9CI) Safety Data Sheets. (n.d.). Echemi.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Safety Data Sheet for Biphenyl. (2025, September 13). Sigma-Aldrich.
- Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safety Data Sheet for 1,1'-Biphenyl, 2-iodo-. (2025, December 21). Fisher Scientific.
- DIPHENYL (BIPHENYL) | Occupational Safety and Health Administration. (2024, April 3).
- Safety Data Sheet for 4-Methoxybiphenyl. (2025, September 7). Thermo Fisher Scientific.
- Safety Data Sheet for DOWICIDE™ 1E Antimicrobial. (2018, October 15). DDP SPECIALTY ELECTRONIC MATERIALS US, INC.
- HMIS vs NFPA Labels: What's the Difference?. (2025, December 10).
- Material Safety Data Sheet Biphenyl. (2009, July 20).
- Biphenylol and its sodium salt: Human health tier II assessment. (2015, September 1). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- Hazardous Materials Identification System - Wikipedia. (n.d.).
- Toxicity Evaluation of 2-hydroxybiphenyl and Other Compounds Involved in Studies of Fossil Fuels Biodesulphurisation. (2011, October 15). PubMed.
- Biphenyl-2-ol - GESTIS Substance Database. (n.d.).
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